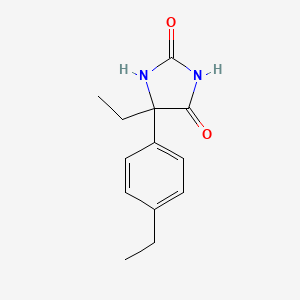

5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione

描述

属性

IUPAC Name |

5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-9-5-7-10(8-6-9)13(4-2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGWOVLLRLUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095585-21-9 | |

| Record name | 5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family, characterized by its unique five-membered ring structure containing two carbonyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Structural Features : The compound features an ethyl group and a para-ethylphenyl substituent at the 5-position of the imidazolidine ring, which influences its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

2. Antitumor Activity

The compound has also been studied for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast and prostate cancers. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

3. Anti-inflammatory Effects

Preliminary studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications for inflammatory diseases.

The mechanism of action of this compound is believed to involve interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Ongoing research aims to elucidate these pathways further, particularly regarding its anti-inflammatory and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various derivatives of imidazolidine compounds against common pathogens. The results showed that certain derivatives of this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Antitumor Activity in Cell Lines

In vitro testing on human breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC values were determined to be in the low micromolar range, indicating potent antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Diphenyl substitution at the 5-position | Strong intermolecular hydrogen bonding; significant antitumor activity |

| 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Pyridine ring substitution | Different biological profile; potential neuroprotective effects |

| 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | Hydroxyl group at para position | Enhanced solubility; potential for increased bioavailability |

科学研究应用

Pharmaceutical Development

5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione is being explored for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound exhibit promising antimicrobial and antioxidant properties.

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant activity against various pathogens, including Mycobacterium tuberculosis. Compounds with over 90% inhibition rates in screening assays highlight its potential as a lead compound for new anti-tuberculosis agents.

- Antioxidant Properties : The ability to scavenge free radicals positions this compound as a candidate for therapeutic applications in diseases characterized by oxidative stress. Experimental assessments have shown a notable reduction in oxidative stress markers in cell cultures treated with this compound.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules.

- Mechanism of Action : The hydroxyphenyl group can form hydrogen bonds with target proteins or nucleic acids, influencing their activity. The imidazolidine ring may interact with enzymes and receptors, modulating their function.

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | Methoxy group instead of ethyl | Altered reactivity; potential for different biological effects |

| 5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione | Chlorine atom substitution | Enhanced stability; varied interaction profiles |

These comparisons illustrate how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of this compound:

- Antimicrobial Screening : A study highlighted that out of numerous tested compounds against Mycobacterium tuberculosis, several derivatives exhibited over 90% inhibition rates, positioning this compound as a potential lead for further development.

- Assessment of Antioxidant Activity : Experiments assessing oxidative stress markers demonstrated that this compound significantly reduced malondialdehyde levels (a marker of lipid peroxidation), underscoring its antioxidant capabilities.

- Mechanistic Studies : Molecular docking studies suggested favorable interactions between the compound and specific enzyme targets involved in oxidative stress pathways, explaining its dual role as an antioxidant and antimicrobial agent.

相似化合物的比较

Functional Group Modifications

- Arylidene Derivatives (e.g., (Z)-5-((E)-3-phenylallylidene)) ):

- Phenethyl and Alkenyl Substituents (e.g., Hyd9: 5-Ethyl-5-phenethyl) :

Antinociceptive Activity

- IM-3 : Reduces writhing in acetic acid-induced pain models, likely via glycine-mediated pain modulation .

- Phenytoin : Effective in neuropathic pain but has a narrow therapeutic index (toxic effects: nystagmus, coma) .

Physicochemical Properties

准备方法

Condensation with Aromatic Aldehydes

A common method for preparing 5,5-disubstituted imidazolidine-2,4-diones is the condensation of imidazolidine-2,4-dione with aromatic aldehydes under acidic or catalytic conditions. This approach has been widely used for related compounds such as 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, where 4-hydroxybenzaldehyde reacts with imidazolidine-2,4-dione.

- Reaction Conditions: Typically involves refluxing the imidazolidine-2,4-dione with the aldehyde in ethanol or another suitable solvent, often in the presence of an acid catalyst such as hydrochloric acid.

- Mechanism: The aldehyde carbonyl carbon reacts with the active methylene group at the 5-position of imidazolidine-2,4-dione, forming a C-C bond and yielding the substituted product after cyclization.

This method can be adapted for 4-ethylbenzaldehyde to introduce the 4-ethylphenyl substituent at the 5-position.

Alkylation of Imidazolidine-2,4-dione Derivatives

Another approach involves direct alkylation of the 5-position of imidazolidine-2,4-dione derivatives using alkyl halides or other alkylating agents.

- Procedure: The imidazolidine-2,4-dione is treated with an alkylating agent such as ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the ethyl group at the 5-position.

- Sequential or Tandem Reactions: The aryl substituent (4-ethylphenyl) can be introduced either before or after the alkylation step, depending on the synthetic route.

Use of Hydrazinylacetyl Intermediates

Literature on related imidazolidine-2,4-dione derivatives shows the use of hydrazinylacetyl intermediates reacting with aromatic aldehydes under reflux in ethanol with catalytic hydrochloric acid. While this method is more common for 3-substituted derivatives, it provides insight into possible synthetic pathways involving hydrazine derivatives and aromatic aldehydes.

Reaction Optimization and Catalysis

Recent advances in heterocyclic synthesis suggest that catalytic systems can improve yields and selectivity in imidazolidine-2,4-dione derivative synthesis:

- Acid Catalysis: Use of catalytic amounts of HCl or other acids to promote condensation reactions.

- Base Catalysis: Alkylation reactions often require bases like sodium hydride or triethylamine to deprotonate the active methylene group.

- Solvent Choice: Ethanol, toluene, or dichloromethane are commonly used solvents depending on the reaction step.

- Temperature: Reactions are generally carried out at reflux temperatures (60-80°C) or room temperature for sensitive steps.

Purification Techniques

- Recrystallization: Commonly used to purify the final product from ethanol/water or ethyl acetate mixtures.

- Column Chromatography: Employed when higher purity or separation from side-products is required.

- Extraction: Acid-base extraction techniques can be applied to remove impurities.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Condensation with Aldehyde | Method 2: Alkylation of Imidazolidine-2,4-dione | Method 3: Hydrazinylacetyl Route (Related) |

|---|---|---|---|

| Starting Materials | Imidazolidine-2,4-dione + 4-ethylbenzaldehyde | Imidazolidine-2,4-dione + ethyl halide | Hydrazinylacetyl derivatives + aromatic aldehydes |

| Catalyst | Acid catalyst (HCl) | Base (NaH, K2CO3) | Acid catalyst (HCl) |

| Solvent | Ethanol | Toluene, Dichloromethane | Absolute ethanol |

| Temperature | Reflux (60-80°C) | Room temperature to reflux | Reflux (5-6 hours) |

| Reaction Time | Several hours | 2-4 hours | 5-6 hours |

| Purification | Recrystallization, Chromatography | Recrystallization, Extraction | TLC monitoring, Recrystallization |

| Yield | Moderate to High (varies with conditions) | High (optimizable) | Moderate |

Research Findings and Analytical Data

- Spectroscopic Characterization: The synthesized compounds are typically characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Elemental Analysis: Used to verify the molecular formula and composition.

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress.

常见问题

Basic: What are the key considerations for optimizing the synthesis of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione to maximize yield and purity?

Answer:

Optimization requires careful control of reaction conditions, including solvent selection, stoichiometry, and purification methods. For example:

- Solvent systems : Use polar aprotic solvents (e.g., DMF) combined with acetic acid to enhance solubility and reaction efficiency .

- Reflux conditions : Maintain reflux for 2–4 hours to ensure complete cyclization, as demonstrated in analogous imidazolidinedione syntheses .

- Purification : Recrystallization from DMF-ethanol mixtures improves purity by removing unreacted intermediates .

- Byproduct monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and identify side products .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound derivatives?

Answer:

A multi-technique approach is critical:

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as shown for structurally related compounds like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

- NMR spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to assign proton environments and confirm substituent positions. Compare shifts with computational predictions (e.g., DFT) .

- IR spectroscopy : Validate carbonyl (C=O) and amine (N-H) functional groups through characteristic stretching frequencies .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR) and crystallographic results for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Strategies include:

- Variable-temperature NMR : Probe conformational flexibility in solution .

- Computational modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify dominant tautomers .

- Single-crystal analysis : Use high-resolution X-ray data (e.g., R factor < 0.05) to validate solid-state structures, as demonstrated in sulfonamide-substituted derivatives .

Advanced: What strategies are effective for analyzing reaction byproducts or unexpected derivatives formed during synthesis?

Answer:

Systematic isolation and characterization are essential:

- Chromatographic separation : Employ gradient HPLC or column chromatography to isolate minor products .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to determine molecular formulas of byproducts .

- Mechanistic studies : Investigate side reactions (e.g., alkylation at alternative sites) via kinetic monitoring or isotopic labeling .

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying thermal or catalytic conditions?

Answer:

- Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating rates .

- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation or cross-coupling reactions in inert atmospheres .

- Kinetic profiling : Use in situ FTIR or Raman spectroscopy to track reaction intermediates under reflux or microwave conditions .

Advanced: How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s properties or bioactivity?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for comparison with crystallographic data .

- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using software like AutoDock Vina, guided by structural analogs .

- Solvent effect modeling : Simulate solvation environments (e.g., COSMO-RS) to correlate solubility with experimental observations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially when using DMF or acetic acid .

- Waste disposal : Segregate halogenated byproducts (e.g., from bromoethyl intermediates) for compliant disposal .

Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships or reaction mechanisms)?

Answer:

- Comparative analysis : Synthesize analogs (e.g., 5-methyl or 4-fluorophenyl derivatives) to correlate substituent effects with reactivity or bioactivity .

- Mechanistic studies : Use isotopic labeling (e.g., 13C) to trace reaction pathways, such as cyclization or ring-opening processes .

- Theoretical alignment : Link findings to established concepts (e.g., Baldwin’s rules for ring closure) to explain regioselectivity .

Advanced: What interdisciplinary approaches (e.g., materials science or pharmacology) could expand the applications of this compound?

Answer:

- Materials science : Investigate its potential as a monomer for polyimide synthesis, leveraging thermal stability data .

- Pharmacology : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase targets) using assays validated for hydantoin derivatives .

- Environmental chemistry : Study degradation pathways under UV light or microbial action to assess environmental persistence .

Advanced: How should researchers address reproducibility challenges in synthesizing or characterizing this compound?

Answer:

- Detailed protocols : Document reaction parameters (e.g., cooling rates during recrystallization) to minimize batch-to-batch variability .

- Collaborative validation : Share samples with independent labs for cross-validation of spectral and crystallographic data .

- Open data practices : Deposit raw NMR, XRD, and MS datasets in public repositories (e.g., Cambridge Structural Database) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。